
5-Fluoro-2-formylisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-formylisonicotinonitrile is a fluorinated pyridine derivative with the molecular formula C7H3FN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-formylisonicotinonitrile typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-formylisonicotinonitrile with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar fluorination reactions with optimized conditions for higher yields and purity. Continuous-flow reactors may be employed to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-formylisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: 5-Fluoro-2-carboxyisonicotinonitrile.
Reduction: 5-Fluoro-2-formylisonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-formylisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-formylisonicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The compound’s fluorine atom enhances its binding affinity and specificity through strong hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyridine structure.
5-Fluoro-2-formylphenylboronic acid: Another fluorinated compound with applications in antimicrobial research.
Uniqueness
5-Fluoro-2-formylisonicotinonitrile is unique due to its combination of a fluorine atom, formyl group, and nitrile group on a pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C7H3FN2O |
|---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
5-fluoro-2-formylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3FN2O/c8-7-3-10-6(4-11)1-5(7)2-9/h1,3-4H |
InChI Key |
WONITSSOQAWICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1C#N)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


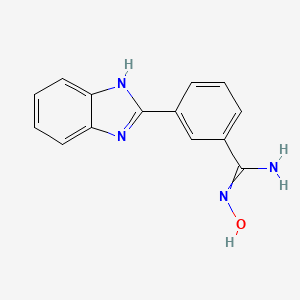


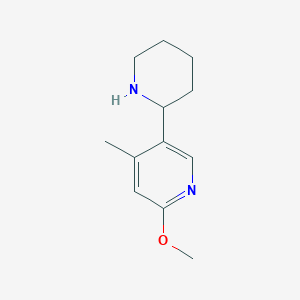
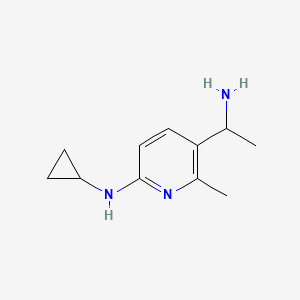

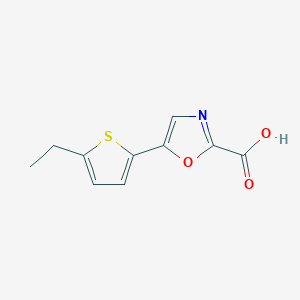
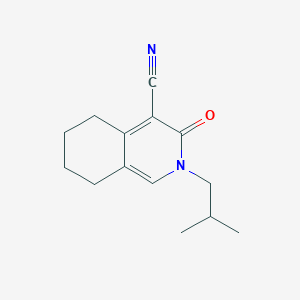
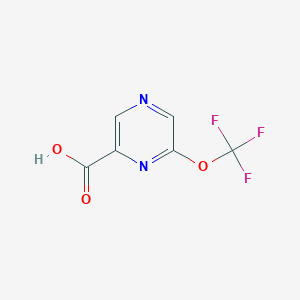

![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
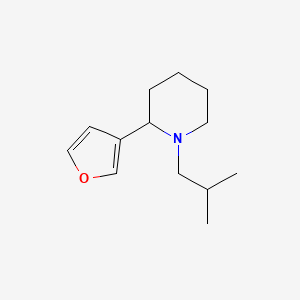
![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
